molecular formula C18H20FN3O4S B2687965 3-(2-(7-(2-fluorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)-2-oxoethyl)-6-methylpyrimidin-4(3H)-one CAS No. 2034384-75-1

3-(2-(7-(2-fluorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)-2-oxoethyl)-6-methylpyrimidin-4(3H)-one

Cat. No. B2687965
CAS RN: 2034384-75-1
M. Wt: 393.43
InChI Key: SJFOAGAUXWHSEY-UHFFFAOYSA-N
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Description

Synthesis Analysis

This involves detailing the methods and reactions used to synthesize the compound. It may include the starting materials, reagents, catalysts, and conditions used in the synthesis .


Molecular Structure Analysis

This involves the use of techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the structure of the compound .


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It may include information about the reagents and conditions required for the reactions, as well as the products formed .


Physical And Chemical Properties Analysis

This includes information about the compound’s melting point, boiling point, solubility, density, and other physical and chemical properties .

Scientific Research Applications

Nuclear Magnetic Resonance Studies

Nuclear Magnetic Resonance (NMR) studies of bicyclic thiophene derivatives, including fluorophenyl derivatives, have provided insights into the structural and electronic properties of these compounds. Proton-fluorine coupling observed in these studies highlights the potential of these compounds in probing molecular interactions and structures through NMR spectroscopy (Hirohashi, Inaba, & Yamamoto, 1975).

Chemopreventive Potential

Compounds containing bioactive nuclei such as 2-aminopyrimidine and thiazolidin-4-one have been evaluated for their chemopreventive potential. These compounds have demonstrated inhibitory effects on carcinogenesis in animal models, suggesting their application in cancer prevention research (Thanusu, Kanagarajan, Nagini, & Gopalakrishnan, 2011).

Fluorescent Cellular Imaging Agents

The synthesis of polyheterocycles containing spirooxindole, pyran, and thiazolopyrimidines rings through one-pot reactions has been explored for the development of fluorescent cellular imaging agents. These compounds exhibit photophysical properties suitable for cell line staining, highlighting their potential in biological imaging and diagnostic applications (Gholami, Youseftabar-Miri, Askarizadeh, & Hosseinjani-Pirdehi, 2021).

Peripheral Benzodiazepine Receptor Studies

Fluoroethoxy and fluoropropoxy substituted derivatives have been synthesized and evaluated for their affinity and selectivity towards peripheral benzodiazepine receptors (PBRs). These compounds are useful in studying PBR expression in neurodegenerative disorders using positron emission tomography (PET) imaging (Fookes, Pham, Mattner, Greguric, Loc'h, Liu, Berghofer, Shepherd, Grégoire, & Katsifis, 2008).

Safety and Hazards

This involves detailing the safety precautions that should be taken when handling the compound, as well as the hazards associated with its use .

properties

IUPAC Name

3-[2-[7-(2-fluorophenyl)-1,1-dioxo-1,4-thiazepan-4-yl]-2-oxoethyl]-6-methylpyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20FN3O4S/c1-13-10-17(23)22(12-20-13)11-18(24)21-7-6-16(27(25,26)9-8-21)14-4-2-3-5-15(14)19/h2-5,10,12,16H,6-9,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJFOAGAUXWHSEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)N(C=N1)CC(=O)N2CCC(S(=O)(=O)CC2)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20FN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-(7-(2-fluorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)-2-oxoethyl)-6-methylpyrimidin-4(3H)-one

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